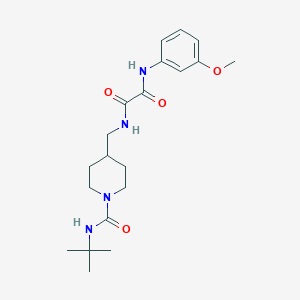
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone” is a complex organic molecule. It contains a phenyl ring, a piperazine ring, and multiple hydroxyl groups . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a phenyl ring attached to a piperazine ring via a methylene bridge, with additional phenyl and ketone groups attached . The hydroxyl groups would likely contribute to the compound’s polarity and could be involved in hydrogen bonding.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions with electrophiles . The hydroxyl groups could be involved in various reactions, such as esterification or dehydration.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple hydroxyl groups could increase its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
This compound plays a significant role in the synthesis of heterocycles . It is used in the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development . These compounds show unique biological activities and are used in the synthesis of related four-membered to seven-membered heterocycles .
Drug Research and Development
The pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which can be synthesized using this compound, are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are used in the synthesis of fused ring systems .
Activation of Apoptosis Pathway in Cancer Cells
A research team from Stanford University designed a new bifunctional molecule based on the mechanism of induced proximity, successfully activating the apoptosis pathway in cancer cells . This provides a new strategy for the treatment of lymphoma .
Treatment of Lymphoma
The new bifunctional molecule designed by the Stanford University team has shown potential in the treatment of lymphoma . It has been found to upregulate hundreds of genes in DLBCL cell lines, many of which are known to be targeted by BCL6 .
Downregulation of Oncogenes
In addition to promoting apoptosis in cancer cells, the research team observed that the new molecule also downregulated the expression of the well-known oncogene MYC . This suggests that the new molecule could potentially be used as a new anti-cancer molecule .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-21-9-11-22(12-10-21)14-17-18(23)8-7-16(20(17)25)19(24)13-15-5-3-2-4-6-15/h2-8,23,25H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZXDRKFYKHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)
![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)



![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
![2-(4-benzylpiperidin-1-yl)-1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2663101.png)
